![molecular formula C27H30ClNO6S B588978 trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative(Mixture of Diastereomers) CAS No. 1331383-23-3](/img/structure/B588978.png)
trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (Mixture of Diastereomers) is a synthetic derivative of clopidogrel, a prodrug used to prevent and treat thrombotic events such as stroke and heart attack. Clopidogrel is an antiplatelet drug that inhibits the formation of thrombus by blocking the platelet aggregation process. Trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (Mixture of Diastereomers) is a novel derivative of clopidogrel and is being studied for its potential use in laboratory experiments to further understand the mechanism of action of clopidogrel and its effects on the body.
Wissenschaftliche Forschungsanwendungen
Metabolism and Genetic Polymorphisms
Clopidogrel undergoes metabolic activation in the liver through phase-I and phase-II pathways, with its efficacy significantly influenced by genetic polymorphisms. The sulfenic acid metabolite of clopidogrel is conjugated with glutathione by glutathione-s-transferase (GST) to form a glutathione conjugate (an inactive metabolite), which is then converted to cis-thiol-clopidogrel by a glutaredoxin enzyme. Polymorphisms in genes related to phase-II metabolism (e.g., G6PD, GCLC, GCLM, GSS, GST, GSR, HK, and GLRX) could lead to clopidogrel resistance due to variations in glutathione conjugate or glutaredoxin plasma levels. However, there's an observed need for more controlled studies to investigate the relationship between these genetic polymorphisms and clopidogrel bioactivation process (Alkattan et al., 2021).
Clopidogrel Resistance
Clopidogrel resistance is a critical area of investigation, with genetic and non-genetic factors affecting the drug's metabolism leading to variability in patient responses. This resistance impacts the drug's effectiveness in reducing platelet activity and preventing stent thrombosis. Studies have highlighted the significant role of CYP2C19 polymorphisms in Asian populations, where variations in this enzyme significantly influence clopidogrel metabolism and, consequently, its antiplatelet effects (Akkaif et al., 2021). Identifying these factors is crucial for personalized medicine, enhancing clinical outcomes by tailoring treatments to individual genetic profiles.
Pharmacogenetic Monitoring
The variability in response to clopidogrel has led to research on pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor therapy effectiveness. These studies focus on understanding the mechanisms behind clopidogrel resistance and developing tests for predicting patient responses. Light transmission aggregometry (LTA) and the VerifyNow P2Y12 assay are among the discussed methodologies for monitoring clopidogrel effects, with an emphasis on the need for assays that can overcome the limitations of current approaches (Alvitigala et al., 2020).
Eigenschaften
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+/i2+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIXPNIXZHUBJO-HFUDFJFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)OCC)C(C3=CC=CC=C3Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747374 |
Source
|
Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-1-yl]acetate | |
CAS RN |
1331383-23-3 |
Source
|
Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.